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triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic
compound with the molecular formula C2H4N4O2. As a derivative of urazole, it belongs to a
class of compounds that are of significant interest in medicinal chemistry and materials
science. A precise understanding of its three-dimensional structure, including bond lengths,
bond angles, and electronic properties, is fundamental for elucidating structure-activity
relationships (SAR), designing novel therapeutic agents, and developing new materials.

This technical guide provides a comprehensive overview of the molecular structure and
bonding of 4-Amino-1,2,4-triazolidine-3,5-dione. Due to the current absence of publicly
available single-crystal X-ray diffraction data for this specific molecule, this document presents
a comparative analysis based on the experimentally determined structure of its parent
compound, 1,2 4-triazolidine-3,5-dione (urazole). Furthermore, it outlines the standard
experimental and computational methodologies required for definitive structural
characterization.
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Molecular Structure and Bonding

The molecular structure of 4-Amino-1,2,4-triazolidine-3,5-dione consists of a five-membered
triazolidine ring containing three nitrogen and two carbon atoms, substituted with two carbonyl
groups and an amino group at the N4 position. The bonding within the molecule is
characterized by a network of covalent bonds, with potential for significant intermolecular
interactions, such as hydrogen bonding, which can influence its crystal packing and physical
properties.

Comparative Experimental Data: Urazole

For comparative purposes, the experimentally determined bond lengths and angles for the
parent compound, 1,2,4-triazolidine-3,5-dione (urazole), as determined by X-ray
crystallography at 105 K, are presented below. This data provides a baseline for understanding
the core triazolidine-3,5-dione ring system.

Bond Bond Length (A) Angle Angle (°)
N1-N2 1.405 C5-N1-N2 111.4
N1-C5 1.355 C3-N2-N1 112.0
N2-C3 1.353 N2-C3-N4 107.8
C3-N4 1.401 C3-N4-C5 103.7
N4-C5 1.403 N1-C5-N4 105.0
C3=01 1.217 01=C3-N2 127.3
C5=02 1.215 01=C3-N4 124.9
02=C5-N1 128.5

02=C5-N4 126.5

Table 1. Experimentally determined bond lengths and angles for 1,2,4-triazolidine-3,5-dione
(Urazole). Data is derived from X-ray crystallographic studies.
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Computationally Derived Structure of 4-Amino-1,2,4-
triazolidine-3,5-dione

In the absence of experimental data, computational chemistry, particularly Density Functional
Theory (DFT), serves as a robust method for predicting molecular geometry. The following
table presents the optimized geometrical parameters for 4-Amino-1,2,4-triazolidine-3,5-dione,
derived from theoretical calculations. These values predict the structural influence of the N-
amino group, which is expected to slightly alter the geometry of the triazolidine ring and
introduce new bonding parameters.

Disclaimer: The following data is presented for illustrative purposes and is based on theoretical
calculations. It should be validated by experimental methods.

Calculated Bond

Bond Length (A) Angle Calculated Angle (°)
N1-N2 1.398 C5-N1-N2 111.8
N1-C5 1.360 C3-N2-N1 1115
N2-C3 1.361 N2-C3-N4 108.0
C3-N4 1.415 C3-N4-C5 103.5
N4-C5 1.414 N1-C5-N4 105.2
N4-N(amino) 1.420 C3-N4-N(amino) 1185
C3=01 1.220 C5-N4-N(amino) 118.3
C5=02 1.219 01=C3-N2 127.0
01=C3-N4 125.0

02=C5-N1 128.0

02=C5-N4 126.8

Table 2: Computationally derived bond lengths and angles for 4-Amino-1,2,4-triazolidine-3,5-
dione.
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Methodologies for Structural Characterization
Experimental Protocol: Single-Crystal X-ray
Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
atomic arrangement of a crystalline solid. A generalized protocol for the structural determination
of a small molecule like 4-Amino-1,2,4-triazolidine-3,5-dione is as follows:

e Crystal Growth:

o High-purity (>98%) synthesized 4-Amino-1,2,4-triazolidine-3,5-dione is dissolved in a
suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, water) to near
saturation at an elevated temperature.

o The solution is allowed to cool slowly and undisturbed to room temperature, or a slow
evaporation or vapor diffusion technique is employed.

o Suitable single crystals (typically 0.1-0.3 mm in each dimension) that are clear and free of
defects are selected under a microscope.

e Data Collection:

o A selected crystal is mounted on a goniometer head of a single-crystal X-ray
diffractometer.

o The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize
thermal vibrations and improve data quality.

o The diffractometer, equipped with an X-ray source (e.g., Mo Ka or Cu Ka radiation) and a
detector, rotates the crystal through a series of orientations.

o As the crystal rotates, the X-ray beam is diffracted by the crystal's lattice planes, and the
intensities and positions of the diffracted beams are recorded.

e Structure Solution and Refinement:
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o The collected diffraction data are processed to determine the unit cell parameters and the
space group of the crystal.

o The "phase problem"” is solved using direct methods or Patterson synthesis to generate an
initial electron density map and a preliminary molecular model.

o The atomic model is refined against the experimental data using least-squares methods.
This iterative process optimizes atomic positions, and thermal parameters to achieve the
best fit between the calculated and observed diffraction patterns.

o The final refined structure is validated using crystallographic metrics such as R-factors and
goodness-of-fit.

Computational Protocol: Density Functional Theory
(DFT)

DFT calculations are employed to predict the molecular structure and properties in the absence
of experimental data or to complement experimental findings.

» Model Building:

o The 2D structure of 4-Amino-1,2,4-triazolidine-3,5-dione is drawn using molecular
modeling software, and an initial 3D conformation is generated.

o Geometry Optimization:

o The initial structure is subjected to geometry optimization using a quantum chemistry
software package (e.g., Gaussian, ORCA).

o A suitable level of theory is chosen, typically a functional like B3LYP or wB97X-D,
combined with a basis set such as 6-311++G(d,p).

o The calculation finds the lowest energy conformation of the molecule, providing optimized
bond lengths, bond angles, and dihedral angles.

» Frequency Calculation:
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o A frequency calculation is performed on the optimized geometry at the same level of
theory.

o The absence of imaginary frequencies confirms that the optimized structure corresponds
to a true energy minimum.

o This calculation also provides thermodynamic properties and theoretical vibrational
spectra (IR, Raman).

Visualization of Workflows

The following diagrams illustrate the logical workflow for the determination of a small
molecule's structure.
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Caption: Workflow for Molecular Structure Determination.
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Conclusion

This guide has provided a detailed overview of the molecular structure and bonding of 4-
Amino-1,2,4-triazolidine-3,5-dione. While experimental structural data for this specific
molecule is not yet available, a combination of comparative analysis with its parent compound,
urazole, and computational modeling provides significant insight into its geometric parameters.
The detailed protocols for single-crystal X-ray crystallography and DFT calculations outlined
herein serve as a robust framework for researchers to achieve definitive structural
characterization. Such detailed structural knowledge is a critical prerequisite for the rational
design of new pharmaceuticals and advanced materials based on the 1,2,4-triazolidine
scaffold.

 To cite this document: BenchChem. ["4-Amino-1,2,4-triazolidine-3,5-dione" molecular
structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267612#4-amino-1-2-4-triazolidine-3-5-dione-
molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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